6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Description
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Properties
IUPAC Name |
6-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-14(10-5-6-17-8-10)11-4-3-9(7-13-11)12(15)16/h3-4,7,10H,2,5-6,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIXITUWLXYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a nicotinic acid backbone with an ethyl group and a tetrahydrothiophenyl moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2097956-65-3
The mechanism through which this compound exerts its effects involves interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects : Studies have shown that compounds similar to nicotinic acids can protect neurons from oxidative stress and apoptosis, potentially making them useful in neurodegenerative diseases.
- Antitumor Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Properties : There is evidence that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuroprotection in Animal Models :
- Anticancer Activity :
- Inflammation Reduction :
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds derived from tetrahydrothiophene, including 6-(ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid, exhibit promising antimicrobial properties. Studies have shown that these derivatives can demonstrate activity comparable to standard antibiotics such as ampicillin and gentamicin against various bacterial strains.
Anti-inflammatory and Analgesic Properties
The thiophene moiety in this compound contributes to its anti-inflammatory and analgesic effects. These properties are crucial for developing treatments for chronic conditions like arthritis, where pain relief and inflammation reduction are essential.
Antidiabetic Effects
Tetrahydrothiophene derivatives have been identified as potential antidiabetic agents due to their ability to regulate blood glucose levels. This application is particularly relevant for ongoing research into diabetes treatment options.
Cholesterol Inhibition
Some studies suggest that compounds like this compound may help lower cholesterol levels, offering a pathway for new cholesterol-lowering medications aimed at preventing cardiovascular diseases.
Antiviral Properties
The antiviral potential of this compound is under investigation, with preliminary results indicating its effectiveness in inhibiting viral replication. This application could lead to the development of new antiviral therapies.
Antitumor Activity
Research has explored the anticancer properties of thiophene derivatives. These compounds may provide new avenues for cancer treatment, especially in cases resistant to conventional chemotherapy.
Materials Science Applications
In addition to its medicinal uses, this compound has garnered attention in materials science:
Organic Semiconductors
The unique electronic properties of thiophene derivatives make them suitable for developing organic semiconductors. These materials are crucial in the production of flexible electronics and organic light-emitting diodes (OLEDs).
Conductive Polymers
Research into conductive polymers has identified thiophene derivatives as key components due to their excellent conductivity and stability. This application is vital for advancing technologies in sensors and energy storage devices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the efficacy of various thiophene derivatives | Found that this compound showed comparable activity to ampicillin against multiple bacterial strains |
| Anti-inflammatory Research | Investigated the anti-inflammatory effects of thiophene compounds | Demonstrated significant reduction in inflammation markers in animal models |
| Antidiabetic Potential | Assessed blood glucose regulation capabilities | Showed promise as a therapeutic agent for diabetes management |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
